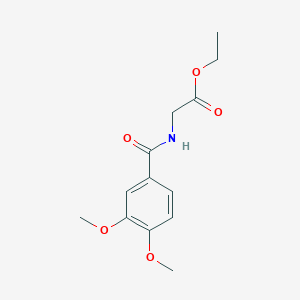

ethyl N-(3,4-dimethoxybenzoyl)glycinate

カタログ番号:

B2668721

CAS番号:

168165-62-6

分子量:

267.281

InChIキー:

LCRCQDNFFMNPGM-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

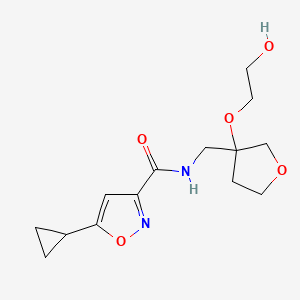

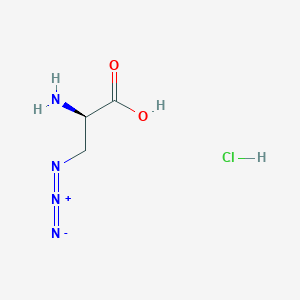

Ethyl N-(3,4-dimethoxybenzoyl)glycinate is a chemical compound with the molecular formula C13H17NO5 . It has an average mass of 267.278 Da and a monoisotopic mass of 267.110687 Da . It is also known by other names such as ETHYL ((3,4-DIMETHOXYBENZOYL)AMINO)ACETATE and ethyl [(3,4-dimethoxybenzoyl)amino]acetate .

Molecular Structure Analysis

The molecular structure of this compound consists of 13 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . For a detailed molecular structure, it would be best to refer to a reliable chemical database or scientific literature.科学的研究の応用

Light-Triggered Drug Dosing Devices

- Research has explored the synthesis of photolabile conjugates for controlled drug release. Conjugates of 3,5-dimethoxybenzoin with various drugs can be kinetically controlled to liberate the drug upon exposure to light. This methodology suggests potential for developing molecule-scale dosing devices capable of releasing precise drug doses in response to light, indicating a novel application area for compounds like ethyl N-(3,4-dimethoxybenzoyl)glycinate in drug delivery systems (McCoy et al., 2007).

Compatibilization in Polymer Blends

- The reaction product of methylbenzoate and dimethylphthalate with dibutyltin oxide in the study of polymer blends reveals the role of specific chemical reactions in enhancing the compatibility of polymer blends. This research provides insights into how chemical modifications, potentially including those related to this compound, can be used to improve material properties (Lacroix et al., 1996).

Catalysis in Organic Synthesis

- The development of copper-catalyzed N-arylation of imidazoles and benzimidazoles demonstrates the utility of certain ligands and conditions in facilitating bond formation between nitrogen-containing rings and aryl halides. The incorporation of dimethoxyphenyl-related ligands in these reactions showcases the importance of structural motifs related to this compound in organic synthesis and catalysis (Altman et al., 2007).

Photopolymerization and Dental Materials

- The study of polymerizable amine coinitiators for dental restorations highlights the synthesis of specific compounds for improving the polymerization of dental resins. This research area may benefit from the unique properties of compounds like this compound, as it relates to enhancing the performance and properties of materials through chemical modification (Nie & Bowman, 2002).

特性

IUPAC Name |

ethyl 2-[(3,4-dimethoxybenzoyl)amino]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5/c1-4-19-12(15)8-14-13(16)9-5-6-10(17-2)11(7-9)18-3/h5-7H,4,8H2,1-3H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCRCQDNFFMNPGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C1=CC(=C(C=C1)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

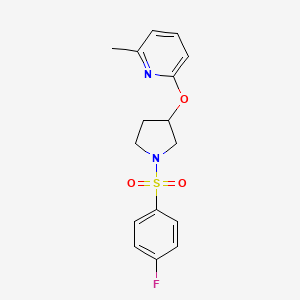

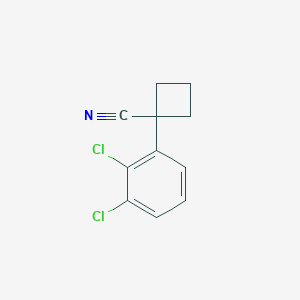

2-Chloro-6-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridiny...

Cat. No.: B2668638

CAS No.: 339020-11-0

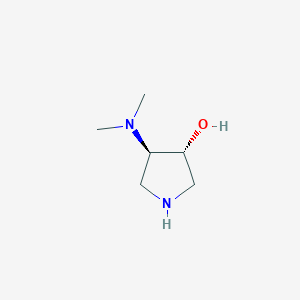

(3r,4r)-4-(Dimethylamino)pyrrolidin-3-ol

Cat. No.: B2668640

CAS No.: 1033718-81-8; 960289-61-6

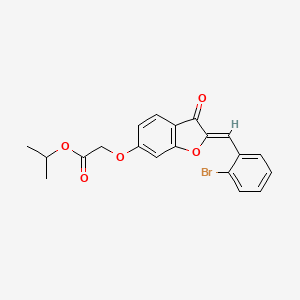

(Z)-isopropyl 2-((2-(2-bromobenzylidene)-3-oxo-2,3-dihy...

Cat. No.: B2668641

CAS No.: 622805-36-1

Ethyl 2-[[4-ethyl-5-[[(4-methoxybenzoyl)amino]methyl]-1...

Cat. No.: B2668644

CAS No.: 476448-77-8

![2-Chloro-6-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)benzenecarbonitrile](/img/structure/B2668638.png)

![Ethyl 2-[[4-ethyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2668644.png)

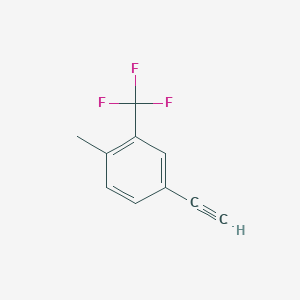

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepane-3-carboxylic acid](/img/structure/B2668653.png)

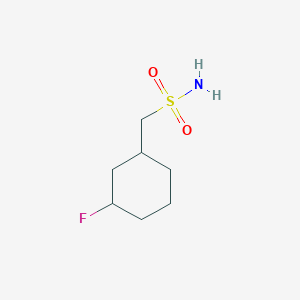

![3-(4-fluorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2668655.png)

![(NE)-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methylidene]hydroxylamine](/img/structure/B2668661.png)